molecular formula C15H12ClFO B1327400 2'-Chloro-4'-fluoro-3-phenylpropiophenone CAS No. 898764-57-3

2'-Chloro-4'-fluoro-3-phenylpropiophenone

Cat. No.: B1327400
CAS No.: 898764-57-3
M. Wt: 262.7 g/mol
InChI Key: IXDMUZBAJPZJSH-UHFFFAOYSA-N
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Description

2'-Chloro-4'-fluoro-3-phenylpropiophenone (CAS: 898764-57-3) is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with a chloro group at the 2' position, a fluoro group at the 4' position, and a phenyl ring at the 3-position (Figure 1). The electron-withdrawing halogens (Cl, F) influence the electrophilicity of the ketone group, making it reactive in nucleophilic additions or reductions. Its structural features also confer stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-14-10-12(17)7-8-13(14)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDMUZBAJPZJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643989
Record name 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-57-3
Record name 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2’-Chloro-4’-fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’-Chloro-4’-fluoro-3-phenylpropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit certain enzymatic pathways, leading to its biological effects .

Comparison with Similar Compounds

Substituent Position Isomers

  • 3'-Chloro-4'-fluoro-3-phenylpropiophenone (CAS: Not explicitly provided in evidence) Key Difference: Chloro and fluoro substituents are positioned at 3' and 4', respectively, versus 2' and 4' in the target compound. Impact: The shift from 2'-Cl to 3'-Cl alters steric and electronic effects.

Functional Group Modifications

  • 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-04-7) Key Difference: The 3-phenyl group is substituted with a methoxy (-OCH₃) group at the 3-position. Impact: The electron-donating methoxy group increases electron density on the phenyl ring, which may enhance resonance stabilization of the ketone. This could reduce electrophilicity compared to the unsubstituted phenyl variant, affecting reaction rates in nucleophilic additions .
  • 2'-Chloro-4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone Key Difference: The phenyl group is replaced with a 3,4,5-trifluorophenyl moiety. Impact: The trifluorophenyl group introduces strong electron-withdrawing effects, amplifying the ketone’s electrophilicity. This compound may exhibit higher reactivity in nucleophilic substitutions but reduced solubility in polar solvents due to increased lipophilicity .

Halogenation and Heterocyclic Variants

  • 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone Key Difference: Additional 5'-fluoro substituent and a 1,3-dioxane ring replacing the phenyl group. However, the 5'-fluoro addition may sterically crowd the aromatic ring, complicating synthetic modifications .

Data Table: Structural and Inferred Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Inferences
This compound 2'-Cl, 4'-F, 3-Ph ~248.7 (estimated) High electrophilicity, moderate solubility
3'-Chloro-4'-fluoro-3-phenylpropiophenone 3'-Cl, 4'-F, 3-Ph ~248.7 (estimated) Reduced steric hindrance, higher reactivity
2'-Cl-4'-F-3-(3-OCH₃-Ph)-propiophenone 3-methoxy on phenyl ring ~278.7 (estimated) Lower electrophilicity, enhanced stability
2'-Cl-4'-F-3-(3,4,5-F₃-Ph)-propiophenone 3,4,5-trifluorophenyl ~296.6 (estimated) High reactivity, low polar solubility
2'-Cl-4',5'-F₂-3-(dioxan)-propiophenone 4',5'-difluoro, dioxan ring ~306.7 (estimated) Improved solubility, steric challenges

Research Implications

  • Synthetic Applications : The target compound’s ortho-chloro substitution may favor reactions requiring moderate steric hindrance, such as selective reductions. In contrast, analogs like the trifluorophenyl variant are better suited for high-electrophile-driven reactions .

Biological Activity

2'-Chloro-4'-fluoro-3-phenylpropiophenone is an organic compound belonging to the propiophenone class, characterized by its unique molecular structure that includes chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClFC_{15}H_{12}ClF with a molecular weight of approximately 262.71 g/mol. The compound features a phenyl ring attached to a propiophenone moiety, with chlorine and fluorine atoms positioned at the 2' and 4' locations, respectively. These substituents enhance the compound's reactivity and binding affinity to various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth through mechanisms such as enzyme inhibition and disruption of cell wall integrity .
  • Anticancer Properties : Research suggests that this compound may possess anticancer effects by inducing apoptosis in cancer cells. The presence of halogen atoms in its structure may enhance its ability to interact with cancer-related proteins, potentially leading to cell cycle arrest and programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound, highlighting its potential utility in drug development.

Antimicrobial Activity Study

A study evaluated the minimum inhibitory concentration (MIC) of this compound against Klebsiella pneumoniae. The results indicated that the compound exhibited a MIC of 512 µg/mL, demonstrating its effectiveness as an antibacterial agent. Time-kill kinetics showed a significant reduction in viable bacterial counts after treatment, confirming its bactericidal properties .

Compound MIC (µg/mL) Effectiveness
This compound512Bactericidal against K. pneumoniae

Anticancer Activity Investigation

In another study focused on the anticancer potential, this compound was shown to inhibit the proliferation of several cancer cell lines. The mechanism involved interference with key signaling pathways associated with tumor growth and survival. The compound's unique structure contributed to its ability to bind effectively to target proteins involved in cancer progression.

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